molecular formula C12H11N5 B1530588 (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1002310-51-1

(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No. B1530588
M. Wt: 225.25 g/mol
InChI Key: YPHJBEMWJNBPJH-UHFFFAOYSA-N
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Description

“(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of fused ring system of 3-arylamino-6-phenyl [1, 2, 4]triazolo [3,4- b ] [1, 3, 4]thiadiazines . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule making them potential candidates for possessing various biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, compound (±)–5h has a 4-methylbenzoyl group and 4-chlorophenyl group on two adjacent chiral centers of the six-membered dihydrothiadiazine ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles were synthesized by the hydrazinolysis of N -aryl-5- (benzylsulfonyl)-1,3,4-thiadiazol-2-amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 7-Methoxy-4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline has a molecular weight of 383.41 and a linear formula of C22H17N5O2 . It is a solid at room temperature and should be kept in a dark place .

Future Directions

The future directions of research on similar compounds include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The fused-triazole backbone 1 H - [1,2,4]triazolo triazole with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .

properties

IUPAC Name

(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-8-12-15-14-11-7-6-10(16-17(11)12)9-4-2-1-3-5-9/h1-7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHJBEMWJNBPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3CN)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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